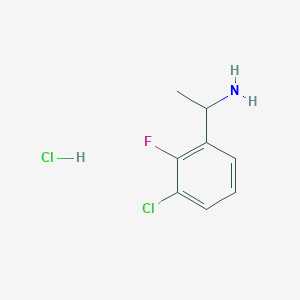

1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For instance, the synthesis of a fluorometric sensor based on 2-[3-(2-aminoethylsulfanyl)propylsulfanyl]ethanamine was achieved using a conventional two-step synthesis . This suggests that the synthesis of 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride could also be approached through a multi-step pathway, potentially involving the introduction of the amine group and subsequent halogenation to introduce the chloro and fluoro substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various physicochemical techniques. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined using single crystal XRD, and the compound was found to crystallize in the triclinic crystal system . This level of detail suggests that a similar approach could be used to elucidate the molecular structure of 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, with attention to potential hydrogen bonding and π-π stacking interactions that could stabilize the crystal structure.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the amine group and the halogen substituents. The amine group could be a site for nucleophilic substitution reactions or could be protonated under acidic conditions. The halogens might also affect the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. While the papers do not directly address the reactivity of 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, they do discuss the reactivity of similar compounds, such as the biocidal activity of 2-(decylthio)ethanamine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be quite diverse, depending on the nature and position of the substituents. For example, the phase transition temperatures and thermodynamic parameters of polymers based on halogenated hydroxyphenyl ethanes were found to vary with the type of halogen substituent . This suggests that the physical properties of 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, such as melting point and solubility, could be significantly influenced by the chloro and fluoro groups on the aromatic ring.

科学的研究の応用

Synthesis of Pharmaceutical Compounds

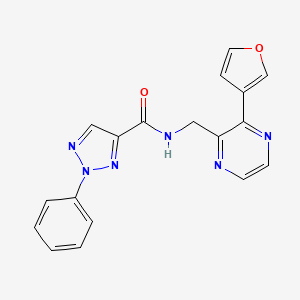

An efficient synthesis of NK(1) receptor antagonist Aprepitant was achieved using a series of complex chemical reactions involving 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. This process involved several steps, including direct condensation, Lewis acid-mediated coupling, and crystallization-induced asymmetric transformation, leading to the formation of the alpha-(fluorophenyl)morpholine derivative, which is significant in the production of Aprepitant (Brands et al., 2003).

Antimicrobial and Antifungal Activities

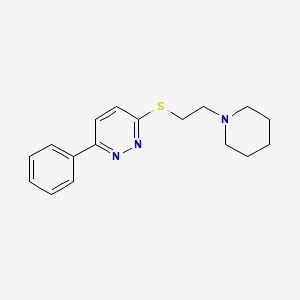

A series of novel compounds synthesized from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, derived from 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, demonstrated promising antibacterial and antifungal activities. These compounds were found to have comparable or slightly better activity than some standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Antiamoebic Activity

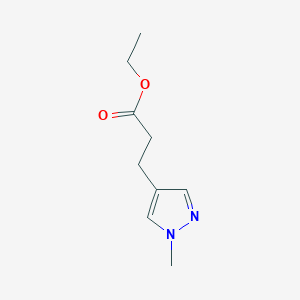

Compounds bearing N-substituted ethanamine synthesized through reactions involving 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride were found to have significant antiamoebic activity. These compounds were effective against the HM1: IMSS strain of Entamoeba histolytica and showed better activity than the standard drug metronidazole. Additionally, certain compounds demonstrated low toxicity, indicating their potential for safe therapeutic use (Zaidi et al., 2015).

Potential in Antiarrhythmic Drugs

New piperidyl-4-ethane derivatives synthesized from 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride were identified for their antiarrhythmic activity. One of the most promising compounds from this series underwent clinical trials as a potential class III antiarrhythmic drug, indicating the crucial role of this compound in the development of new medications for heart rhythm disorders (Glushkov et al., 2011).

Structural and Chemical Studies

1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride has been used in the formation of various salts and complexes, like racemic and conglomerate 1-(4-haloaryl)ethylammonium tetrachlorocobaltate salts. These studies revealed interesting structural properties, such as the formation of helical structures through inter-ionic H-bonding interactions, providing insights into the chemical behavior and potential applications of these compounds (Mande, Ghalsasi, & Arulsamy, 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVBNFPEJNNLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)

![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)